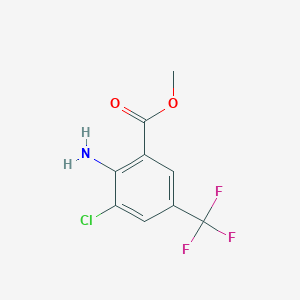

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOVUBKRZYLAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by a halogenation step to introduce the chloro substituent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or ethanol, are common to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, which can be further functionalized for specific applications.

Scientific Research Applications

Drug Development

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group is known to improve interactions with biological targets, which is critical for drug efficacy.

Case Study: Antimycobacterial Activity

Research has shown that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis. For instance, studies involving structure–activity relationship (SAR) analysis have identified derivatives that demonstrate significant antimicrobial properties, suggesting that this compound could be optimized for similar applications .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimycobacterial | TBD |

| Derivative A | Antimycobacterial | 0.25 |

| Derivative B | Antimycobacterial | 0.50 |

Synthesis of Pharmaceutical Intermediates

This compound serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals. Its unique functional groups allow for various chemical transformations, enhancing its utility in synthetic chemistry.

Example: Synthesis Pathway

The synthesis typically involves multiple steps, including hydrolysis and reduction reactions using common reagents like lithium aluminum hydride. Continuous flow reactors are often employed in industrial settings to improve yield and efficiency.

Agricultural Applications

This compound can also be utilized in the development of agricultural chemicals. Its derivatives have been explored as potential pesticides and herbicides due to their biological activity against various pathogens.

Case Study: Pesticidal Activity

Insecticidal testing has shown that certain derivatives of this compound exhibit effective control over noxious pathogens in agriculture. For example, compounds derived from this structure have been tested against Sphaerotheca fuliginea, demonstrating significant efficacy at concentrations as low as 100 ppm .

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound Derivative A | Sphaerotheca fuliginea | 85 |

| Derivative B | Rhodococcus fascians | 90 |

Material Science Applications

The unique properties of this compound also make it a candidate for use in material science, particularly in the development of polymers and coatings that require enhanced stability and performance under various conditions.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituent Positions

Methyl 2-amino-5-(trifluoromethyl)benzoate

- Structure : Lacks the 3-chloro substituent.

- Used in intermediates for herbicides and pharmaceuticals .

- CAS RN : 117324-58-0 .

Methyl 2-amino-3-methylbenzoate

- Structure : Replaces the 3-chloro and 5-trifluoromethyl groups with a 3-methyl group.

- Properties : Lower electronegativity due to the absence of halogens, leading to altered reactivity in coupling reactions (e.g., palladium-catalyzed C–H olefination) .

Methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

Analogs with Modified Functional Groups

Triflusulfuron Methyl Ester

- Structure : Contains a triazine ring linked via sulfonylurea to the benzoate core.

- Use : Herbicide targeting acetolactate synthase (ALS) enzymes in weeds .

Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Comparative Data Table

Biological Activity

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate is an aromatic compound characterized by the presence of a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate structure. Its molecular formula is C10H8ClF3N O2. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making this compound of interest in various fields, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications.

The biological activity of this compound can be attributed to its structural components. The amino, chloro, and trifluoromethyl groups can interact with various biological targets, including enzymes and receptors. These interactions may modulate biological pathways, leading to specific physiological effects. For instance, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may also exhibit such activities.

In Vitro Studies

Recent studies have investigated the in vitro biological activity of this compound. The presence of the trifluoromethyl group enhances its interaction with biological targets, potentially improving its efficacy as a pharmaceutical agent. Research indicates that compounds with similar structures often possess significant anticancer activity. For example, derivatives of related compounds have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells .

Anticancer Activity

A case study focusing on the anticancer properties of related compounds revealed that derivatives containing the trifluoromethyl moiety showed enhanced potency against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). The structure-activity relationship (SAR) studies indicated that modifications to the amino and halogen substituents could significantly impact the anticancer activity .

Table 1: In Vitro Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | <10 | High selectivity |

| Compound A (similar structure) | HeLa | <15 | Moderate selectivity |

| Compound B (related derivative) | K562 | <5 | Potent against leukemia cells |

In Vivo Studies

While in vitro studies provide insight into the potential efficacy of this compound, in vivo studies are crucial for evaluating its therapeutic potential. Preliminary research indicates that this compound may exhibit favorable pharmacokinetic properties, including good absorption and distribution within biological systems. However, further studies are needed to assess its efficacy in animal models and its safety profile.

Case Study: Antimycobacterial Activity

In a separate investigation into related compounds with similar structural features, researchers explored their antimycobacterial activity against Mycobacterium tuberculosis. Although this compound was not directly tested in this study, its structural analogs demonstrated promising results in inhibiting Mtb growth in vitro and showed potential for further development as antitubercular agents .

Q & A

Basic: What analytical techniques are recommended for characterizing Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate and its intermediates?

Answer:

Key techniques include:

- LC-MS/HRMS : For determining molecular weight and purity (e.g., ES-LCMS m/z: 586 [M+1] as in ).

- NMR Spectroscopy : To confirm regiochemistry and substituent positions (¹H/¹³C NMR for aromatic protons and trifluoromethyl group analysis).

- HPLC : For quantifying reaction progress and identifying by-products (e.g., monitoring chlorination efficiency with NCS in ).

- Elemental Analysis : To verify stoichiometry, particularly for chlorine and fluorine content.

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances stability of intermediates in SNAr (nucleophilic aromatic substitution) by stabilizing negative charges via inductive effects. This can be leveraged in regioselective functionalization, as seen in agrochemical analogs (). Computational studies (e.g., DFT) are recommended to model charge distribution and predict reaction pathways.

Basic: What synthetic routes are effective for introducing the trifluoromethyl group into aromatic systems like this compound?

Answer:

Common methods include:

- Ullmann-type Coupling : Using CuI catalysts with trifluoromethyl iodide (CF₃I).

- Direct Trifluoromethylation : Employing reagents like Togni’s reagent ( ).

- Nucleophilic Substitution : Using CF₃-containing building blocks (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine intermediates in ).

- Decarboxylation Strategies : For late-stage introduction (e.g., methyl ester hydrolysis followed by CF₃ coupling).

Advanced: How can researchers mitigate by-products like 3-chloro-5-(trifluoromethyl)pyridin-2-amine during synthesis?

Answer:

Strategies include:

- Temperature Control : Lowering reaction temperatures during chlorination (e.g., 0°C in ) to reduce over-halogenation.

- Selective Protecting Groups : Temporarily blocking the amino group to prevent unwanted side reactions.

- Chromatographic Purification : Using silica gel or reverse-phase HPLC to separate by-products (refer to for intermediate handling).

- Real-Time Monitoring : In-situ FTIR or LC-MS to detect by-product formation early.

Basic: What solvent systems optimize recrystallization of this compound?

Answer:

- Polar Aprotic Solvents : DMF or DMSO for initial dissolution ( ).

- Antisolvent Systems : Gradual addition of water or hexane to induce crystallization.

- Mixed Solvents : Ethanol/water or MeCN/aqueous HBr (as in ) for high-purity crystals.

Advanced: Can computational modeling predict regioselectivity in chlorination reactions for this compound?

Answer:

Yes. Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify electron-deficient positions prone to chlorination.

- Compare activation energies for different substitution pathways (e.g., para vs. meta chlorination).

- Validate experimental findings, such as the preference for 3-chloro substitution due to -CF₃’s meta-directing effects ( ).

Basic: What safety precautions are critical when handling intermediates like methyl esters during synthesis?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().

- Ventilation : Use fume hoods when working with volatile reagents (e.g., NCS in ).

- Storage : Keep intermediates in airtight containers away from oxidizers ( ).

Advanced: How does the methyl ester group influence the compound’s stability under acidic or basic conditions?

Answer:

- Acidic Conditions : The ester is hydrolyzed to the carboxylic acid, requiring careful pH control during reactions (e.g., uses HBr for controlled deprotection).

- Basic Conditions : Saponification may occur, necessitating anhydrous conditions for stability. Stability studies (TGA/DSC) are recommended to assess decomposition thresholds.

Basic: What are common impurities in commercial batches of this compound, and how are they identified?

Answer:

Typical impurities include:

- Unreacted Starting Materials : Detected via GC-MS or NMR.

- Over-Chlorinated By-products : Identified using HRMS (e.g., m/z: 586 vs. 622 for di-chlorinated analogs in ).

- Residual Solvents : Quantified via headspace GC (e.g., DMF in ).

Advanced: How can structure-activity relationship (SAR) studies guide medicinal chemistry applications of this compound?

Answer:

- Substituent Variation : Replace -Cl or -CF₃ with bioisosteres (e.g., -Br, -OCF₃) to modulate lipophilicity (logP) and target binding ().

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the amino group).

- In Vitro Assays : Test analogs for enzyme inhibition (e.g., kinase assays) to refine SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.